インセンス酢酸

説明

科学的研究の応用

Chemistry: It serves as a biomarker for identifying frankincense and distinguishing it from other resins.

Biology: Incensole acetate has shown neuroprotective effects in models of traumatic and ischemic brain injury.

Medicine: It exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B, a key regulator of inflammation.

作用機序

インセンソールアセテートの作用機序には、特定の分子標的および経路との相互作用が含まれます。

神経保護: インセンソールアセテートは、脳の過渡性受容体電位バニロイド3チャネルを活性化し、神経保護効果と神経損傷の軽減につながります.

抗炎症作用: これは、核因子κBの活性化を阻害することにより、炎症性サイトカインおよびメディエーターの産生を減少させます.

精神活性: インセンソールアセテートは、過渡性受容体電位バニロイド3チャネルの活性を調節することにより、不安解消効果と抗うつ効果を誘発します.

類似の化合物との比較

インセンソールアセテートは、その特定の生物学的活性と芳香特性のためにユニークです。類似の化合物には以下が含まれます。

インセンソール: インセンソールアセテートの前駆体であり、ボスイリア樹脂にも含まれており、一部の生物学的活性を共有していますが、アセチル基がありません.

ボスイリア酸: これらは、ボスイリア樹脂の他の主要な成分であり、抗炎症作用と抗がん作用があります.

セムブレノイド: インセンソールアセテートが属するジテルペノイドのクラスであり、さまざまな生物学的活性で知られています.

インセンソールアセテートは、その神経保護、抗炎症、および精神活性効果を組み合わせたために際立っており、科学研究と産業応用の両方で注目すべき化合物となっています .

生化学分析

Biochemical Properties

Incensole acetate has been found to interact with various biomolecules. It is an activator of transient receptor potential vanilloid 3 (TRPV3) that induces calcium influx in HEK293 cells . It also inhibits the activation of nuclear factor-κB, a key transcription factor in the inflammatory response .

Cellular Effects

Incensole acetate has been shown to have significant effects on various types of cells. It reduces apoptosis and increases in malondialdehyde (MDA) levels, and the production of reactive oxygen species (ROS) induced by amyloid-β (25-35) peptide in human olfactory bulb neural stem cells (hOBNSCs) . It also inhibits the production of inflammatory mediators in an in vitro model system of C6 glioma and human peripheral monocytes .

Molecular Mechanism

Incensole acetate exerts its effects at the molecular level through various mechanisms. It inhibits TAK/TAB-mediated IκB kinase (IKK) activation loop phosphorylation, resulting in the inhibition of cytokine and lipopolysaccharide-mediated NF-κB activation . It does not affect all NF-κB activation pathways and does not interfere with TNFα-induced activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase .

Dosage Effects in Animal Models

In animal models, the effects of incensole acetate vary with different dosages. For instance, it has been shown to have a robust neuroprotective effect after brain trauma in mice

Metabolic Pathways

It is known that it is a major component of Boswellia serrata resin , suggesting that it may be involved in the metabolic pathways of this plant.

準備方法

化学反応の分析

インセンソールアセテートは、以下を含むさまざまな化学反応を起こします。

酸化: インセンソールアセテートは、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するケトンまたはカルボン酸を形成するように酸化できます.

還元: インセンソールアセテートの還元により、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用してアルコール誘導体を生成できます.

置換: インセンソールアセテートは、メトキシドナトリウムまたは水酸化カリウムなどの試薬を使用して、アセテート基が他の官能基に置き換わる求核置換反応を起こすことができます.

科学的研究応用

類似化合物との比較

Incensole acetate is unique due to its specific biological activities and aromatic properties. Similar compounds include:

Incensole: The precursor to incensole acetate, also found in Boswellia resin, shares some biological activities but lacks the acetyl group.

Boswellic acids: These are other major components of Boswellia resin with anti-inflammatory and anti-cancer properties.

Cembrenoids: A class of diterpenoids to which incensole acetate belongs, known for their diverse biological activities.

Incensole acetate stands out due to its combined neuroprotective, anti-inflammatory, and psychoactive effects, making it a compound of significant interest in both scientific research and industrial applications .

特性

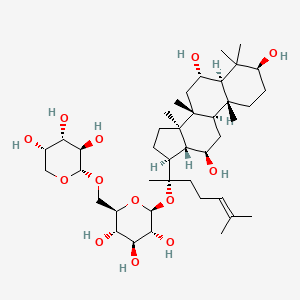

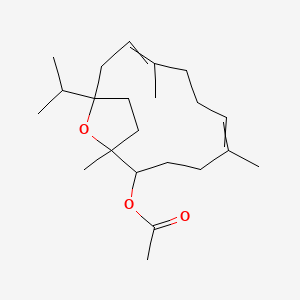

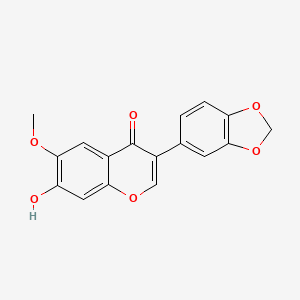

IUPAC Name |

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBACKJYWZTKCA-XSLBTUIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901308 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-53-6 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

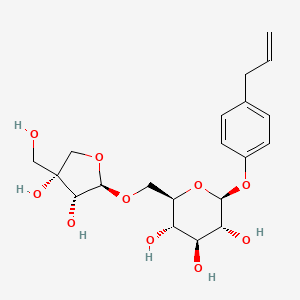

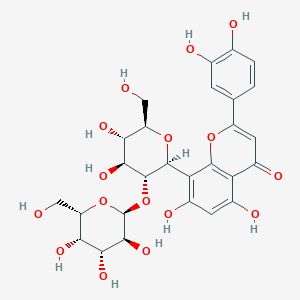

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)